BMP agonist 1

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

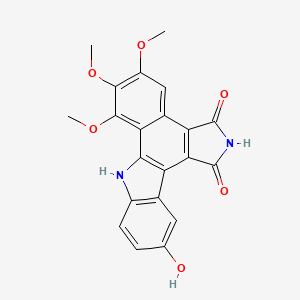

Molecular Formula |

C21H16N2O6 |

|---|---|

Molecular Weight |

392.4 g/mol |

IUPAC Name |

18-hydroxy-9,10,11-trimethoxy-4,14-diazapentacyclo[11.7.0.02,6.07,12.015,20]icosa-1(13),2(6),7,9,11,15(20),16,18-octaene-3,5-dione |

InChI |

InChI=1S/C21H16N2O6/c1-27-12-7-10-14-16(21(26)23-20(14)25)13-9-6-8(24)4-5-11(9)22-17(13)15(10)19(29-3)18(12)28-2/h4-7,22,24H,1-3H3,(H,23,25,26) |

InChI Key |

AXWJVRICVXLBGZ-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C(=C2C(=C1)C3=C(C4=C2NC5=C4C=C(C=C5)O)C(=O)NC3=O)OC)OC |

Origin of Product |

United States |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide on the Core Mechanism of Action of BMP Agonist 1

This technical guide provides a comprehensive overview of the mechanism of action for this compound, a small-molecule synergizer of the Bone Morphogenetic Protein (BMP) signaling pathway. The document details the canonical and non-canonical BMP pathways, the specific modulatory role of this compound, quantitative data from key experiments, and detailed protocols for relevant assays.

Introduction to Bone Morphogenetic Protein (BMP) Signaling

Bone Morphogenetic Proteins (BMPs) are a group of growth factors belonging to the transforming growth factor-β (TGF-β) superfamily.[1] They are crucial regulators of a multitude of cellular processes, including embryonic development, tissue homeostasis, and regeneration.[2][3] The signaling cascade is initiated by the binding of a dimeric BMP ligand to a heterotetrameric complex of type I and type II serine/threonine kinase receptors on the cell surface.[4][5] This interaction triggers a cascade of intracellular events that can be broadly categorized into canonical (Smad-dependent) and non-canonical (Smad-independent) pathways.

Canonical BMP Signaling Pathway

The canonical pathway is the primary and most well-understood mechanism of BMP signal transduction. Upon ligand binding, the constitutively active type II receptor phosphorylates and activates the type I receptor.[4][5] The activated type I receptor then phosphorylates receptor-regulated Smads (R-Smads), specifically Smad1, Smad5, and Smad8/9.[6][7][8] These phosphorylated R-Smads form a complex with the common-partner Smad (co-Smad), Smad4.[6][9] This entire complex translocates into the nucleus, where it acts as a transcription factor, associating with coactivators or corepressors to regulate the expression of specific target genes, such as the Inhibitor of DNA binding (Id) family of proteins.[4][6]

Caption: Canonical BMP signaling cascade from ligand binding to gene regulation.

Non-Canonical BMP Signaling Pathways

In addition to the Smad-dependent pathway, BMP receptors can activate several Smad-independent, or non-canonical, pathways. These pathways often involve crosstalk with other major signaling cascades and contribute to the diverse and context-specific cellular responses to BMPs.[2][4] Key non-canonical pathways include:

-

MAPK Pathways: BMP receptors can interact with TGF-β-activated kinase 1 (TAK1) to activate p38 and JNK mitogen-activated protein kinase (MAPK) pathways.[2][6]

-

PI3K/Akt Pathway: The BMP receptor complex can bind and activate PI3K, leading to the activation of Akt and subsequent signaling to mTOR, which regulates cell growth and metabolism.[2]

-

Rho-like GTPase Pathways: BMP receptors can influence cytoskeletal remodeling through interactions with small GTPases like RhoA and Cdc42.[2]

Caption: Overview of major non-canonical BMP signaling pathways.

This compound: A Non-Canonical Synergizer

This compound (also referred to as compound 2b) is a small-molecule compound identified as a novel non-canonical agonist of bone morphogenic protein signaling.[10] Unlike BMP ligands that directly engage the receptor complex, this compound functions as a synergizer, enhancing the cellular response to BMPs. Its primary mechanism involves the inhibition of Glycogen Synthase Kinase 3β (GSK3β), a key regulatory kinase.[10]

The inhibition of GSK3β by this compound leads to an increase in β-catenin signaling.[10] This action creates a synergistic effect with the canonical BMP pathway, resulting in a potentiation of BMP target gene expression, specifically of Id2 and Id3.[10] This synergistic activity is crucial for promoting processes like osteogenic differentiation.[10]

Caption: this compound inhibits GSK3β, enhancing BMP-mediated gene expression.

Quantitative Data Summary

The activity of this compound has been characterized in cellular assays, primarily using the C2C12 myoblast cell line, which can be induced to differentiate into osteoblasts.

| Assay Type | Compound | Concentration Range | Treatment Time | Cell Line | Observed Effect | Reference |

| Cell Proliferation | This compound | 0.01-10 µM | 24 hours | C2C12 | Reduced cell proliferation at higher concentrations. | [10] |

| Signaling Pathway | This compound | 0.5-1 µM | 2 hours | C2C12 | Inhibited GSK3β; increased β-catenin signaling. | [10] |

| Gene Expression | This compound | 0.5-1 µM | 2 hours | C2C12 | Synergistically regulated (upregulated) Id2 and Id3 expression. | [10] |

| Osteogenic Differentiation (ALP Activity) | This compound + Chromenone 1 | 0.01-10 µM (Agonist 1) + 0.5-1 µM (Chromenone 1) | Not Specified | C2C12 | Potently promoted osteogenic differentiation. | [10] |

| Synergy Analysis | This compound + Chromenone 1 | 0.3 µM (Agonist 1) + 0.5-1 µM (Chromenone 1) | Not Specified | C2C12 | Achieved the highest synergy scores for osteogenic promotion. | [10] |

Experimental Protocols

Detailed methodologies are essential for reproducing and building upon existing findings. Below are protocols for key experiments used to characterize BMP agonists.

Alkaline Phosphatase (ALP) Osteogenic Differentiation Assay

This assay is a widely used surrogate to measure the osteogenic effects of BMPs and their agonists.[11]

Objective: To quantify the osteogenic differentiation of C2C12 cells by measuring the activity of alkaline phosphatase, an early marker of osteoblast differentiation.

Materials:

-

C2C12 myoblast cells

-

DMEM with 10% FBS, 1% Penicillin-Streptomycin

-

This compound, BMP-4 (positive control)

-

96-well cell culture plates

-

p-Nitrophenyl Phosphate (pNPP) substrate solution

-

Lysis buffer (e.g., Triton X-100 based)

-

NaOH solution (0.1-1N)

-

Plate reader capable of measuring absorbance at 405 nm

Procedure:

-

Cell Seeding: Plate C2C12 cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well. Allow cells to attach and grow for 24 hours.

-

Compound Treatment: Replace the growth medium with a low-serum differentiation medium (e.g., DMEM with 2% FBS). Add this compound at various concentrations (e.g., 0.01 µM to 10 µM). Include wells with a low dose of BMP-4 (e.g., 7.5 ng/mL) as a positive control and a vehicle (e.g., DMSO) as a negative control.[10]

-

Incubation: Incubate the cells for 72 hours to allow for differentiation.

-

Cell Lysis: After incubation, wash the cells gently with PBS. Add 50-100 µL of lysis buffer to each well and incubate for 10 minutes at room temperature with gentle shaking to lyse the cells.

-

ALP Reaction: Add 100 µL of pNPP substrate solution to each well. Incubate the plate at 37°C for 15-60 minutes, or until a yellow color develops.

-

Stopping the Reaction: Stop the reaction by adding 50 µL of NaOH solution to each well.

-

Measurement: Measure the absorbance at 405 nm using a microplate reader.

-

Normalization: In a parallel plate, determine the total protein concentration (e.g., using a BCA assay) or cell number to normalize the ALP activity.

Caption: Step-by-step workflow for the Alkaline Phosphatase (ALP) assay.

Immunoblotting for Smad and GSK3β Phosphorylation

This protocol is used to detect the activation state of key intracellular signaling proteins.

Objective: To determine the effect of this compound on the phosphorylation status of proteins like Smad1/5/9 and the inhibition of kinases like GSK3β.

Materials:

-

C2C12 or other relevant cells

-

6-well cell culture plates

-

This compound, BMP-4 ligand

-

RIPA buffer with protease and phosphatase inhibitors

-

Primary antibodies (e.g., anti-p-Smad1/5/9, anti-total-Smad1, anti-p-GSK3β, anti-total-GSK3β, anti-β-Actin)

-

HRP-conjugated secondary antibodies

-

SDS-PAGE gels, transfer apparatus, and membranes (PVDF or nitrocellulose)

-

Chemiluminescent substrate (ECL)

-

Imaging system (e.g., ChemiDoc)

Procedure:

-

Cell Culture and Treatment: Seed cells in 6-well plates and grow to 80-90% confluency. Serum-starve the cells for 4-6 hours, then treat with this compound (e.g., 10 µM) or BMP-4 (e.g., 2 ng/mL) for a short duration (e.g., 1-2 hours).[7][12]

-

Protein Extraction: Wash cells with ice-cold PBS and lyse them with 100-200 µL of ice-cold RIPA buffer. Scrape the cells, collect the lysate, and centrifuge at high speed at 4°C to pellet cell debris.

-

Protein Quantification: Determine the protein concentration of the supernatant using a BCA or Bradford assay.

-

SDS-PAGE: Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer. Load the samples onto an SDS-PAGE gel and run electrophoresis to separate proteins by size.

-

Western Blotting: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with the primary antibody (e.g., anti-p-Smad1/5/9) overnight at 4°C.

-

Secondary Antibody and Detection: Wash the membrane with TBST. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. After further washing, add the ECL substrate and capture the chemiluminescent signal using an imaging system.

-

Stripping and Re-probing: To analyze total protein levels or loading controls, the membrane can be stripped and re-probed with other primary antibodies (e.g., anti-total-Smad1, anti-β-Actin).[12]

-

Quantification: Use densitometry software to quantify the band intensities. Normalize the phosphorylated protein levels to the total protein levels.[12]

References

- 1. Bone Morphogenetic Protein–Based Therapeutic Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 2. lifesciences.danaher.com [lifesciences.danaher.com]

- 3. austinpublishinggroup.com [austinpublishinggroup.com]

- 4. Bone Morphogenetic Protein (BMP) signaling in development and human diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Identification of a Key Residue Mediating Bone Morphogenetic Protein (BMP)-6 Resistance to Noggin Inhibition Allows for Engineered BMPs with Superior Agonist Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. BMP骨形态发生蛋白-BMP信号通路-赛默飞 | Thermo Fisher Scientific - CN [thermofisher.cn]

- 7. High-throughput screens for agonists of bone morphogenetic protein (BMP) signaling identify potent benzoxazole compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Specification of BMP Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 9. academic.oup.com [academic.oup.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. Pharmacologic strategies for assaying BMP signaling function - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Downstream Targets of BMP Agonist 1

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bone Morphogenetic Protein (BMP) signaling is a critical regulator of numerous cellular processes, including proliferation, differentiation, and apoptosis. Dysregulation of this pathway is implicated in a variety of diseases, making it a key target for therapeutic intervention. Small molecule agonists of the BMP pathway offer a promising avenue for modulating these processes. This technical guide provides a comprehensive overview of the downstream targets of a novel noncanonical BMP agonist, referred to as BMP agonist 1 (carbazolomaleimide 2b). This small molecule potentiates BMP signaling in a SMAD-independent manner, primarily through the inhibition of Glycogen Synthase Kinase 3β (GSK3β) and the subsequent activation of β-catenin signaling. This guide details the signaling pathways, presents quantitative data on target gene modulation, and provides detailed experimental protocols for the validation of these downstream effectors.

Introduction to BMP Signaling

The BMP signaling pathway is initiated by the binding of BMP ligands to a heterotetrameric complex of type I and type II serine/threonine kinase receptors on the cell surface. This binding event leads to the phosphorylation and activation of the type I receptor, which then propagates the signal intracellularly through two main branches: the canonical SMAD-dependent pathway and the non-canonical SMAD-independent pathways.

Canonical SMAD-Dependent Pathway

In the canonical pathway, the activated type I receptor phosphorylates receptor-regulated SMADs (R-SMADs), specifically SMAD1, SMAD5, and SMAD8/9.[1][2] These phosphorylated R-SMADs then form a complex with the common mediator SMAD (co-SMAD), SMAD4. This complex translocates to the nucleus, where it acts as a transcription factor, regulating the expression of BMP target genes.[1][2]

Non-Canonical SMAD-Independent Pathways

BMP receptors can also activate signaling cascades independently of SMAD proteins. These non-canonical pathways involve the activation of various kinases, including:

-

Mitogen-Activated Protein Kinases (MAPKs): Such as p38, c-Jun N-terminal kinase (JNK), and extracellular signal-regulated kinase (ERK).[3][4]

-

Phosphoinositide 3-Kinase (PI3K)/Akt pathway: Involved in cell growth and survival.[3]

-

Rho GTPases: Such as Cdc42, which are involved in cytoskeletal remodeling.[3]

These pathways contribute to the diverse and context-dependent cellular responses to BMP signaling.

This compound: A Noncanonical BMP Synergizer

This compound (carbazolomaleimide 2b) is a small molecule that enhances BMP-dependent osteogenic differentiation without directly activating the canonical SMAD pathway.[5][6][7] Its mechanism of action involves the inhibition of GSK3β, a key negative regulator of the Wnt/β-catenin signaling pathway.[5][6]

Mechanism of Action: Crosstalk with Wnt/β-catenin Signaling

GSK3β is a serine/threonine kinase that phosphorylates β-catenin, targeting it for ubiquitination and proteasomal degradation. By inhibiting GSK3β, this compound leads to the stabilization and nuclear accumulation of β-catenin. In the nucleus, β-catenin interacts with T-cell factor/lymphoid enhancer factor (TCF/LEF) transcription factors to regulate the expression of Wnt target genes.

Crucially, there is significant crosstalk between the BMP and Wnt/β-catenin pathways. The stabilized β-catenin can synergize with BMP signaling to enhance the expression of specific downstream target genes, particularly the Inhibitor of DNA binding (Id) family of proteins.[5]

Downstream Targets of this compound

The primary downstream targets of this compound, through its synergistic action with the BMP pathway, are the Id (Inhibitor of DNA binding) genes , specifically Id2 and Id3 .[5] Id proteins are helix-loop-helix (HLH) transcription factors that lack a basic DNA-binding domain. They function as dominant-negative regulators of other basic HLH (bHLH) transcription factors, thereby influencing cell differentiation and proliferation.

While BMP signaling is known to regulate Id gene expression, this compound enhances this effect in a SMAD-independent, yet BMP-dependent, manner.[5][6] This suggests that a basal level of BMP signaling is required for this compound to exert its full effect.

Quantitative Data on Downstream Target Modulation

The effects of this compound on osteogenic differentiation and Id gene expression have been quantified in C2C12 myoblast cells.

| Parameter | Treatment | Concentration | Effect | Reference |

| Osteogenic Differentiation (Alkaline Phosphatase Activity) | This compound (2b) in the presence of low-dose BMP-4 | 0.01 - 10 µM | Potent induction of osteogenic differentiation | [5][6] |

| Id2 Gene Expression | This compound (2b) | Not specified | Upregulation | [5] |

| Id3 Gene Expression | This compound (2b) | Not specified | Upregulation | [5] |

| GSK3β Inhibition | This compound (2b) | Not specified | Inhibition | [5][6] |

| β-catenin Signaling | This compound (2b) | Not specified | Increased levels | [5][6] |

Signaling Pathways and Experimental Workflow Diagrams

Canonical BMP Signaling Pathway

Caption: Canonical BMP signaling pathway leading to SMAD-mediated gene transcription.

Non-Canonical BMP Signaling Pathways

Caption: Overview of major non-canonical BMP signaling pathways.

This compound Signaling Pathway

Caption: Mechanism of this compound via GSK3β inhibition and β-catenin stabilization.

Experimental Workflow for Target Validation

Caption: Workflow for validating downstream targets of this compound.

Detailed Experimental Protocols

Cell Culture

C2C12 myoblast cells (ATCC CRL-1772) are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2. For osteogenic differentiation assays, cells are seeded at a density of 2.5 x 10^4 cells/cm^2.

Alkaline Phosphatase (ALP) Activity Assay

This assay is a key indicator of early osteogenic differentiation.

Materials:

-

C2C12 cells

-

Osteogenic differentiation medium (DMEM with 10% FBS, 100 nM dexamethasone, 10 mM β-glycerophosphate, and 50 µM ascorbic acid)

-

This compound

-

Low-dose BMP-4 (e.g., 10 ng/mL)

-

p-Nitrophenyl Phosphate (pNPP) substrate solution

-

Lysis buffer (e.g., 0.1% Triton X-100 in PBS)

-

96-well plates

-

Microplate reader (405 nm)

Protocol:

-

Seed C2C12 cells in a 96-well plate and allow them to adhere overnight.

-

Replace the growth medium with osteogenic differentiation medium containing low-dose BMP-4 and various concentrations of this compound (e.g., 0.01 to 10 µM). Include appropriate controls (vehicle, BMP-4 alone).

-

Incubate for 3-7 days, changing the medium every 2-3 days.

-

After the incubation period, wash the cells twice with PBS.

-

Lyse the cells by adding 100 µL of lysis buffer to each well and incubating for 10 minutes at room temperature.

-

Add 100 µL of pNPP substrate solution to each well.

-

Incubate at 37°C for 15-30 minutes, or until a yellow color develops.

-

Stop the reaction by adding 50 µL of 3 M NaOH.

-

Measure the absorbance at 405 nm using a microplate reader.

-

Normalize the ALP activity to the total protein concentration, determined by a BCA or Bradford assay from the same cell lysates.

Quantitative Real-Time PCR (qRT-PCR) for Id Gene Expression

Materials:

-

Treated C2C12 cells

-

RNA extraction kit (e.g., TRIzol or column-based kits)

-

Reverse transcription kit

-

qPCR master mix (e.g., SYBR Green)

-

Primers for Id1, Id2, Id3, and a housekeeping gene (e.g., GAPDH, β-actin)

-

Real-time PCR system

Protocol:

-

Treat C2C12 cells with this compound for the desired time (e.g., 24 hours).

-

Extract total RNA using a commercial kit according to the manufacturer's instructions.

-

Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.

-

Perform qPCR using a SYBR Green-based master mix and gene-specific primers. A typical reaction setup is:

-

10 µL 2x SYBR Green Master Mix

-

1 µL Forward Primer (10 µM)

-

1 µL Reverse Primer (10 µM)

-

2 µL cDNA

-

6 µL Nuclease-free water

-

-

Use a standard three-step cycling protocol (denaturation, annealing, extension).

-

Analyze the data using the ΔΔCt method to determine the fold change in gene expression relative to the control group, normalized to the housekeeping gene.

Western Blot for GSK3β and β-catenin

Materials:

-

Treated C2C12 cells

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (anti-GSK3β, anti-phospho-GSK3β, anti-β-catenin, anti-loading control like β-actin or GAPDH)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

Protocol:

-

Treat C2C12 cells with this compound for the desired time (e.g., 2 hours).[5]

-

Lyse the cells in RIPA buffer on ice.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane for 1 hour at room temperature in blocking buffer.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Visualize the protein bands using a chemiluminescent substrate and an imaging system.

-

Quantify band intensities using image analysis software and normalize to the loading control.

Conclusion

This compound represents a novel class of noncanonical BMP synergizers that modulate BMP signaling through the inhibition of GSK3β and subsequent activation of β-catenin. Its primary downstream targets are the Id genes, particularly Id2 and Id3, which are key regulators of cell differentiation. This technical guide provides a framework for understanding and investigating the downstream effects of this compound, offering detailed insights into its mechanism of action and practical protocols for its study. The unique mode of action of this compound provides a valuable tool for researchers in the fields of regenerative medicine and drug development to explore the intricate crosstalk between the BMP and Wnt signaling pathways.

References

- 1. Bone Morphogenetic Protein (BMP) signaling in development and human diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. The non-canonical BMP and Wnt/β-catenin signaling pathways orchestrate early tooth development - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Identification of Maleimide-Fused Carbazoles as Novel Noncanonical Bone Morphogenetic Protein Synergizers - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Identification of Maleimide-Fused Carbazoles as Novel Noncanonical Bone Morphogenetic Protein Synergizers - PubMed [pubmed.ncbi.nlm.nih.gov]

Small Molecule BMP Agonists for Research: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Bone Morphogenetic Protein (BMP) Signaling Pathway

Bone Morphogenetic Proteins (BMPs) are a group of signaling molecules belonging to the Transforming Growth Factor-beta (TGF-β) superfamily that play crucial roles in a wide array of biological processes, including embryonic development, tissue homeostasis, and cellular differentiation.[1][2] The intricate signaling cascade initiated by BMPs governs fundamental cellular decisions and is essential for the proper formation and function of various tissues, most notably bone and cartilage.[1][2]

BMP signaling is initiated by the binding of a BMP ligand to a heterotetrameric complex of type I and type II serine/threonine kinase receptors on the cell surface. This binding event leads to the phosphorylation and activation of the type I receptor by the constitutively active type II receptor. The activated type I receptor then propagates the signal intracellularly through two main pathways: the canonical SMAD-dependent pathway and the non-canonical SMAD-independent pathways.

Canonical SMAD-Dependent Pathway: The activated type I receptor phosphorylates receptor-regulated SMADs (R-SMADs), specifically SMAD1, SMAD5, and SMAD8. These phosphorylated R-SMADs then form a complex with the common mediator SMAD (co-SMAD), SMAD4. This complex translocates to the nucleus, where it acts as a transcription factor, regulating the expression of BMP target genes.

Non-Canonical SMAD-Independent Pathways: In addition to the canonical SMAD pathway, BMP receptors can also activate other signaling cascades, including the p38 mitogen-activated protein kinase (MAPK) pathway. These non-canonical pathways contribute to the diversity and context-specificity of BMP signaling responses.

The Rationale for Small Molecule BMP Agonists in Research

While recombinant BMPs have shown therapeutic promise, their clinical application is often limited by their high cost, short half-life, and potential for off-target effects.[1][2] Small molecule agonists of the BMP signaling pathway offer a promising alternative, providing a more cost-effective and potentially more specific means of modulating this critical pathway for research and therapeutic purposes. These compounds can be designed to target specific components of the BMP signaling cascade, offering a nuanced approach to understanding and manipulating cellular processes.

Overview of Small Molecule BMP Agonists

Several classes of small molecules have been identified as agonists of the BMP signaling pathway. These compounds have been discovered through high-throughput screening of chemical libraries and subsequent characterization in various in vitro and in vivo models.[1][2]

Quantitative Data of Small Molecule BMP Agonists and Inhibitors

The following tables summarize the quantitative data for several known small molecule BMP agonists and inhibitors.

| Compound Name | Chemical Class | Assay | Cell Line | EC50/IC50 | Reference |

| Agonists | |||||

| Isoliquiritigenin | Chalcone | Luciferase Reporter | C33A-2D2 | ~1-15 µM (effective concentration) | [3] |

| 4'-hydroxychalcone | Chalcone | Zebrafish Ventralization | Zebrafish Embryo | 0.5-10 µM (effective concentration) | [4] |

| Ventromorphin 1 (SJ000291942) | Not Specified | Luciferase Reporter | C33A-2D2 | Not Specified | [5][6] |

| Ventromorphin 2 (SJ000063181) | Not Specified | Luciferase Reporter | C33A-2D2 | Not Specified | [5][6] |

| Ventromorphin 3 (SJ000370178) | Not Specified | Luciferase Reporter | C33A-2D2 | Not Specified | [5][6] |

| PD407824 | Not Specified | Luciferase Reporter | C2C12 | EC50 = 12.3 µM (without BMP4) | [3] |

| PD407824 | Not Specified | Luciferase Reporter | C2C12 | EC50 = 0.75 µM (with 0.1 ng/ml BMP4) | [3] |

| PD407824 | Not Specified | Luciferase Reporter | C2C12 | EC50 = 0.12 µM (with 1 ng/ml BMP4) | [3] |

| sb4 | Benzoxazole | Luciferase Reporter | HEK293 | Not Specified | [1] |

| Inhibitors | |||||

| Dorsomorphin | Pyrazolo[1,5-a]pyrimidine | SMAD1/5/8 Phosphorylation | PASMCs | IC50 = 0.47 µM | [7][8] |

| Dorsomorphin | BRE-Luc Reporter | Transfected cells | IC50 ~ 1 µM (caALK1) | [9] | |

| Dorsomorphin | BRE-Luc Reporter | Transfected cells | IC50 ~ 0.2 µM (caALK2) | [9] | |

| Dorsomorphin | BRE-Luc Reporter | Transfected cells | IC50 ~ 0.5 µM (caALK3) | [9] | |

| Dorsomorphin | BRE-Luc Reporter | Transfected cells | IC50 ~ 5 µM (caALK6) | [9] | |

| LDN-193189 | Pyrazolo[1,5-a]pyrimidine | Transcriptional Activity | Not Specified | IC50 = 5 nM (ALK2) | [10][11] |

| LDN-193189 | Pyrazolo[1,5-a]pyrimidine | Transcriptional Activity | Not Specified | IC50 = 30 nM (ALK3) | [10][11] |

| LDN-193189 | Kinase Inhibition | Purified ALK2 | IC50 = 0.8 nM | [12] | |

| LDN-193189 | Kinase Inhibition | Purified ALK3 | IC50 = 5.3 nM | [12] | |

| LDN-193189 | Kinase Inhibition | Purified ALK6 | IC50 = 16.7 nM | [12] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to identify and characterize small molecule BMP agonists.

BMP-Responsive Luciferase Reporter Assay

This assay is a common high-throughput screening method to identify compounds that activate the BMP signaling pathway. It utilizes a reporter cell line stably transfected with a luciferase gene under the control of a BMP-responsive element (BRE).

Materials:

-

C33A-2D2 cells (or other suitable BMP-responsive reporter cell line)[2]

-

Dulbecco's Modified Eagle Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin

-

Trypsin-EDTA

-

White, solid-bottom 384-well plates

-

Small molecule library

-

Recombinant human BMP-4 (positive control)

-

DMSO (negative control)

-

Luciferase assay reagent (e.g., Steady-Lite HTS)

-

Luminometer

Procedure:

-

Cell Culture: Culture C33A-2D2 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

-

Cell Seeding: Seed C33A-2D2 cells into 384-well plates at a density of 5 x 10³ cells per well in 25 µL of culture medium.[2]

-

Compound Addition: Using a pintool, transfer 30 nL of compounds from the small molecule library to the assay plates, achieving a final concentration of approximately 10-12 µM.[2] Add BMP-4 (final concentration 10-100 ng/mL) as a positive control and DMSO (final concentration 0.1-0.5%) as a negative control.

-

Incubation: Incubate the plates overnight at 37°C in a 5% CO2 incubator.[2]

-

Luciferase Assay: Add an equal volume of luciferase assay reagent to each well.

-

Measurement: Measure the luminescence of each well using a luminometer.

-

Data Analysis: Normalize the data to the negative control (DMSO) and calculate the fold induction of luciferase activity for each compound.

Western Blot for Phosphorylated SMAD1/5/8

This assay is used to confirm that a compound activates the canonical BMP signaling pathway by detecting the phosphorylation of SMAD1, SMAD5, and SMAD8.

Materials:

-

C33A-2D2 cells (or other responsive cell line)[13]

-

6-well plates

-

Serum-free DMEM

-

Small molecule agonist

-

Recombinant human BMP-4 (positive control)

-

DMSO (negative control)

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies: anti-phospho-SMAD1/5/8, anti-total-SMAD1

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Seeding and Treatment: Seed C33A-2D2 cells in 6-well plates at a density of 4 x 10⁵ cells per well.[2] After 24 hours, serum-starve the cells for 6 hours.[2] Treat the cells with the small molecule agonist at various concentrations, BMP-4 (10 ng/mL), or DMSO for the desired time (e.g., 30 minutes to 24 hours).[2][6]

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.

-

Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody against phospho-SMAD1/5/8 overnight at 4°C.

-

Secondary Antibody and Detection: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. After further washing, add the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody against total SMAD1 to confirm equal protein loading.

Alkaline Phosphatase (ALP) Activity Assay for Osteogenic Differentiation

This assay measures the activity of alkaline phosphatase, an early marker of osteoblast differentiation, to assess the osteoinductive potential of small molecule BMP agonists.

Materials:

-

C2C12 myoblast cells[14]

-

24-well plates

-

DMEM with 10% FBS (growth medium)

-

DMEM with 2% horse serum (differentiation medium)

-

Small molecule agonist

-

Recombinant human BMP-2 (positive control)

-

p-Nitrophenyl phosphate (pNPP) substrate solution

-

Stop solution (e.g., 3M NaOH)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed C2C12 cells in 24-well plates at a density of approximately 5 x 10³ cells per well in growth medium.[14]

-

Induction of Differentiation: Once the cells reach confluence, switch to differentiation medium. Treat the cells with the small molecule agonist, BMP-2 (e.g., 300 ng/mL), or vehicle control for 6-7 days, changing the medium every 2-3 days.[14]

-

Cell Lysis: After the treatment period, wash the cells with PBS and lyse them (e.g., with a buffer containing 0.1% Triton X-100).

-

ALP Assay: Add pNPP substrate solution to each well and incubate at 37°C for 15-30 minutes.

-

Measurement: Stop the reaction by adding the stop solution and measure the absorbance at 405 nm using a microplate reader.

-

Data Analysis: Normalize the ALP activity to the total protein content in each well.

Zebrafish Embryo Ventralization Assay

This in vivo assay utilizes the developmental plasticity of zebrafish embryos to assess the activity of BMP agonists. Increased BMP signaling leads to a "ventralized" phenotype, characterized by a reduction or loss of dorsal structures like the head and eyes, and an expansion of ventral tissues.

Materials:

-

Wild-type zebrafish embryos

-

Embryo medium (e.g., E3 medium)

-

Petri dishes

-

Small molecule agonist

-

Dorsomorphin (dorsalizing agent, negative control)

-

Stereomicroscope

Procedure:

-

Embryo Collection: Collect freshly fertilized zebrafish embryos.

-

Treatment: At the 2-4 cell stage (approximately 0.75 hours post-fertilization), place the embryos in petri dishes containing embryo medium with different concentrations of the small molecule agonist.[4] Include a vehicle control (e.g., DMSO) and a negative control (dorsomorphin, which induces a "dorsalized" phenotype).

-

Incubation: Incubate the embryos at 28.5°C for 24-48 hours.

-

Phenotypic Analysis: At 24 and 48 hours post-fertilization, examine the embryos under a stereomicroscope and score them for ventralized phenotypes. The severity of ventralization can be categorized based on the extent of reduction in head and eye size and the expansion of the tail fin.[4]

Mandatory Visualizations

Signaling Pathway Diagrams

Caption: Canonical and Non-Canonical BMP Signaling Pathways.

Experimental Workflow Diagram

Caption: High-Throughput Screening Workflow for BMP Agonists.

Conclusion

Small molecule agonists of the BMP signaling pathway represent a valuable class of research tools for dissecting the complexities of this essential signaling cascade. Their potential for greater specificity and cost-effectiveness compared to recombinant proteins makes them attractive for a wide range of applications, from fundamental developmental biology to preclinical studies for regenerative medicine and disease modeling. The methodologies outlined in this guide provide a robust framework for the identification and characterization of novel small molecule BMP agonists, paving the way for new discoveries and therapeutic strategies.

References

- 1. High-throughput screens for agonists of bone morphogenetic protein (BMP) signaling identify potent benzoxazole compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Identification of Small Molecule Activators of BMP Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Discovery of a Small Molecule BMP Sensitizer for Human Embryonic Stem Cell Differentiation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Utilizing zebrafish embryos to reveal disruptions in dorsoventral patterning - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Ventromorphins: A new class of small molecule activators of the canonical BMP signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Dorsomorphin inhibits BMP signals required for embryogenesis and iron metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Applications of small molecule BMP inhibitors in physiology and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 10. medchemexpress.com [medchemexpress.com]

- 11. cellagentech.com [cellagentech.com]

- 12. stemcell.com [stemcell.com]

- 13. researchgate.net [researchgate.net]

- 14. biomanufacturing.org [biomanufacturing.org]

role of BMP agonist 1 in osteogenesis

An In-depth Technical Guide on the Role of Bone Morphogenetic Protein (BMP) Agonists in Osteogenesis

For: Researchers, Scientists, and Drug Development Professionals

Introduction

Bone Morphogenetic Proteins (BMPs) are a group of growth factors belonging to the transforming growth factor-beta (TGF-β) superfamily, renowned for their potent ability to induce bone and cartilage formation.[1][2][3] Since their discovery as proteins capable of inducing ectopic bone formation, BMPs have become a focal point of research in bone tissue engineering and regenerative medicine.[3][4] This guide focuses on the role of BMP agonists—molecules that activate the BMP signaling pathway—in the process of osteogenesis, the formation of new bone.

While the term "BMP agonist 1" is not a standard nomenclature for a specific molecule in published literature, this document will address the function of well-characterized osteogenic BMPs (such as BMP-2, BMP-7, and BMP-9) and other molecules that act as agonists to the BMP signaling pathway.[5][6][7] These agonists are critical for the differentiation of mesenchymal stem cells (MSCs) into osteoblasts, the cells responsible for bone matrix synthesis.[1][8] Understanding their mechanisms of action, the signaling cascades they trigger, and their quantitative effects is paramount for developing novel therapeutics for bone defects, non-union fractures, and other skeletal disorders.[2][8][9]

Core Signaling Pathways in BMP-Mediated Osteogenesis

BMP agonists initiate intracellular signaling by binding to a complex of two types of transmembrane serine/threonine kinase receptors: Type I and Type II.[3][6][10] This binding leads to the formation of a heterotetrameric complex, which activates the receptor's kinase activity and triggers downstream signaling cascades.[6][11] These cascades are broadly classified into the canonical Smad-dependent pathway and the non-canonical (or Smad-independent) pathways.

Canonical Smad-Dependent Pathway

The Smad-dependent pathway is considered the principal mechanism for BMP signal transduction in osteogenesis.[1][12]

-

Ligand Binding and Receptor Activation: A BMP ligand binds to the Type II receptor, which then recruits and phosphorylates the glycine-serine rich (GS) domain of the Type I receptor (e.g., BMPR1A/ALK3, BMPR1B/ALK6).[13][14]

-

R-Smad Phosphorylation: The activated Type I receptor phosphorylates receptor-regulated Smads (R-Smads), specifically Smad1, Smad5, and Smad8.[1][11][13]

-

Complex Formation: The phosphorylated R-Smads dissociate from the receptor and form a heteromeric complex with the common mediator Smad (Co-Smad), Smad4.[11][13][15]

-

Nuclear Translocation and Gene Transcription: This Smad complex translocates to the nucleus, where it acts as a transcription factor. It binds to BMP-responsive elements in the promoter regions of target genes, often in conjunction with other transcription factors like Runx2, to regulate the expression of genes crucial for osteoblast differentiation.[11][12][13]

Caption: Canonical BMP-Smad Signaling Pathway in Osteogenesis.

Non-Canonical (Smad-Independent) Pathways

In addition to the Smad pathway, BMPs can activate other signaling cascades, collectively known as non-canonical pathways. These pathways often involve mitogen-activated protein kinases (MAPKs) and play a role in fine-tuning the cellular response.[11][12][16]

-

p38 MAPK Pathway: The activation of the p38 MAPK pathway by BMPs is crucial for osteoblast differentiation. This pathway can converge with Smad signaling, often at the level of the Runx2 transcription factor, to enhance osteogenic gene expression.[12]

-

ERK1/2 Pathway: The role of the Extracellular signal-Regulated Kinase (ERK) pathway in osteogenesis is more complex, with some studies suggesting it can have both positive and negative regulatory effects depending on the cellular context and timing.[5]

-

TAK1: TGF-β-activated kinase 1 (TAK1), a member of the MAPKKK family, can also be activated by BMPs and contributes to the osteogenic response.[7]

Caption: Non-Canonical (Smad-Independent) BMP Signaling Pathways.

Quantitative Data on the Effects of BMP Agonists

The osteoinductive potential of BMP agonists is quantified by measuring various markers of osteoblast differentiation and function. The following tables summarize key quantitative findings from in vitro and in vivo studies.

Table 1: In Vitro Effects of BMP Agonists on Osteogenic Markers

| Agonist / Model | Cell Type | Concentration | Outcome Measure | Result (Fold Change vs. Control) | Reference |

| BMP-2 | C3H10T1/2 | 50 ng/ml | p-Smad1/5/8 | ~2.0-fold increase | [17] |

| BMP-2 | C3H10T1/2 | 50 ng/ml | p-p38 | ~2.3-fold increase | [17] |

| BMP-2 | C3H10T1/2 | 50 ng/ml | p-Akt | ~2.3-fold increase | [17] |

| BMP-9 | C3H10T1/2 | 1 x 10⁸ PFU/mL | LGR4 protein | Time-dependent increase | [18] |

| Phenamil | Adipose-Derived Stem Cells (ASCs) | 20 µM | ALP Activity | Significant increase | [15] |

| BMP-1 Overexpression | Rabbit BMSCs | N/A | ALP Activity (Day 7) | ~2.5-fold increase | [19][20] |

| BMP-1 Overexpression | Rabbit BMSCs | N/A | Ca²⁺ Content (Day 14) | ~2.0-fold increase | [19][20] |

Table 2: In Vivo Effects of BMP Agonists on Bone Formation

| Agonist / Model | Animal Model | Defect Model | Outcome Measure | Result | Reference |

| Phenamil + Noggin shRNA ASCs | Mouse | Calvarial Defect | Bone Healing | Significantly enhanced bone repair | [15] |

| BMP-1 modified BMSC sheets | Rabbit | Mandibular Distraction Osteogenesis | New Bone Formation | Significantly promoted new bone formation | [21] |

| caBmpr1a;Osx-Cre (constitutively active) | Mouse | Tibia | p-Smad1/5/9 | 2.3 to 4.5-fold increase | [22] |

| caBmpr1a;Osx-Cre (constitutively active) | Mouse | Tibia | Id1 expression | 4.6 to 5.8-fold increase | [22] |

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. Below are protocols for key experiments used to evaluate BMP agonists.

In Vitro Osteogenic Differentiation of Mesenchymal Stem Cells (MSCs)

This protocol is used to assess the ability of a BMP agonist to induce MSCs to differentiate into osteoblasts.

Methodology:

-

Cell Culture: Plate MSCs (e.g., C3H10T1/2, primary bone marrow MSCs) in a 24-well plate at a density of 2 x 10⁴ cells/well. Culture in growth medium (e.g., DMEM with 10% FBS) until confluent.

-

Induction of Differentiation: Replace the growth medium with an osteogenic medium (growth medium supplemented with 50 µg/mL ascorbic acid and 10 mM β-glycerophosphate).

-

Treatment: Add the BMP agonist at the desired concentrations to the osteogenic medium. Include a vehicle control group.

-

Assays:

-

Alkaline Phosphatase (ALP) Activity: After 3-7 days, lyse the cells. Measure ALP activity in the lysate using a colorimetric assay with p-nitrophenyl phosphate (pNPP) as a substrate. Normalize to total protein content.[19]

-

Mineralization (Alizarin Red S Staining): After 14-21 days, fix the cells with 4% paraformaldehyde. Stain with 2% Alizarin Red S solution (pH 4.2) to visualize calcium deposits.

-

Gene Expression (qRT-PCR): After 1-7 days, extract total RNA. Synthesize cDNA and perform quantitative real-time PCR to measure the expression of osteogenic marker genes like Runx2, Osterix (Sp7), ALP, and Osteocalcin.[23]

-

Caption: Workflow for In Vitro Osteogenic Differentiation Assay.

Western Blot Analysis for Smad Phosphorylation

This protocol detects the activation of the canonical BMP signaling pathway.

Methodology:

-

Cell Culture and Starvation: Culture cells (e.g., C3H10T1/2) to ~80% confluency. Serum-starve the cells for 4-6 hours to reduce basal signaling.

-

Stimulation: Treat cells with the BMP agonist (e.g., 50 ng/mL BMP-2) for a short duration (e.g., 20-60 minutes).[17]

-

Lysis: Immediately wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein (20-40 µg) on an SDS-polyacrylamide gel. Transfer the separated proteins to a PVDF membrane.

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate with a primary antibody against phosphorylated Smad1/5/8 (p-Smad1/5/8) overnight at 4°C.

-

Wash and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate.[23]

-

-

Analysis: Re-probe the membrane with an antibody for total Smad1/5/8 and a loading control (e.g., β-actin or GAPDH) for normalization. Quantify band intensity using densitometry.

In Vivo Calvarial Defect Model

This animal model is a standard for evaluating the bone regenerative capacity of a therapeutic agent.

Methodology:

-

Animal Model: Use skeletally mature mice or rats. Anesthetize the animal and prepare the surgical site.

-

Surgical Procedure: Create a full-thickness, critical-sized defect (e.g., 5 mm diameter in a mouse) in the parietal bone of the skull using a trephine burr. A critical-sized defect is one that will not heal spontaneously.

-

Implantation: Place a scaffold (e.g., collagen sponge, PLGA) loaded with the BMP agonist into the defect site. Control groups receive the scaffold with vehicle only.[15]

-

Post-operative Care: Suture the incision and provide post-operative analgesia and care.

-

Analysis (4-8 weeks post-surgery):

-

Micro-Computed Tomography (µCT): Euthanize the animals and harvest the calvaria. Perform µCT scans to quantify new bone volume (BV), bone mineral density (BMD), and the percentage of defect healing.

-

Histology: Decalcify the calvaria, embed in paraffin, and section. Perform histological staining (e.g., Hematoxylin & Eosin, Masson's Trichrome) to visualize the cellularity and quality of the newly formed bone tissue.

-

Hierarchy of Osteogenic Transcription Factors

BMP signaling orchestrates a cascade of transcription factors that are essential for committing MSCs to the osteoblast lineage and driving their maturation.

-

Runx2 (Runt-related transcription factor 2): Often called the "master regulator" of osteoblast differentiation, Runx2 is a primary target of BMP signaling.[13] Its expression is essential for skeletal development, and it directly regulates the expression of major bone matrix protein genes.[24]

-

Osterix (Osx, or Sp7): Osterix acts downstream of Runx2 and is indispensable for the final differentiation of pre-osteoblasts into mature, matrix-secreting osteoblasts.[24][25]

-

Dlx5 (Distal-less homeobox 5): Dlx5 is another critical transcription factor induced by BMPs. Some evidence suggests that BMP-induced Osterix expression is mediated by Dlx5, potentially in a pathway parallel to or in cooperation with Runx2.[26]

Caption: Logical Flow of Key Transcription Factors in Osteogenesis.

Conclusion

BMP agonists are powerful inducers of osteogenesis, acting through a sophisticated network of signaling pathways to drive the differentiation of progenitor cells into functional osteoblasts. The canonical Smad pathway serves as the primary signaling axis, while non-canonical pathways provide additional layers of regulation. The osteogenic potential of these agonists has been quantitatively demonstrated through increased expression of key markers like ALP and Runx2, and robust bone formation in preclinical animal models. A thorough understanding of the detailed experimental protocols and the hierarchical transcription factor cascade is essential for researchers and drug developers aiming to harness the therapeutic potential of BMP agonists for bone regeneration and repair. Future work will likely focus on developing more targeted and cost-effective agonists, optimizing delivery systems to control dosage and release kinetics, and further elucidating the cross-talk between BMP and other crucial signaling pathways in bone homeostasis.

References

- 1. BMP signaling in mesenchymal stem cell differentiation and bone formation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. BMP and TGFβ use and release in bone regeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Bone Morphogenetic Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Application of BMP in Bone Tissue Engineering - PMC [pmc.ncbi.nlm.nih.gov]

- 5. BMP9 signaling in stem cell differentiation and osteogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The Role Of BMPs in the Regulation of Osteoclasts Resorption and Bone Remodeling: From Experimental Models to Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Bone Morphogenetic Protein (BMP) signaling in development and human diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Bone Regeneration Using Bone Morphogenetic Proteins and Various Biomaterial Carriers - PMC [pmc.ncbi.nlm.nih.gov]

- 9. BMP gene delivery for skeletal tissue regeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Frontiers | The Bone Morphogenetic Protein Pathway: The Osteoclastic Perspective [frontiersin.org]

- 11. The BMP signaling and in vivo bone formation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. TGF-β and BMP Signaling in Osteoblast Differentiation and Bone Formation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. New insights on the roles of BMP signaling in bone – A review of recent mouse genetic studies - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Enhanced Osteogenesis of Adipose-Derived Stem Cells by Regulating Bone Morphogenetic Protein Signaling Antagonists and Agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Bone Morphogenetic Protein–Based Therapeutic Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. BMP9 induces osteogenic differentiation through up-regulating LGR4 via the mTORC1/Stat3 pathway in mesenchymal stem cells - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Overexpression of Bone Morphogenetic Protein-1 Promotes Osteogenesis of Bone Marrow Mesenchymal Stem Cells In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. Experimental Study on the Bone Morphogenetic Protein 1-Modified Bone Marrow Mesenchymal Stem Cell Sheets to Promote Mandibular Distraction Osteogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Frontiers | Increased BMP-Smad signaling does not affect net bone mass in long bones [frontiersin.org]

- 23. Frontiers | In Vitro and In Vivo Osteogenesis Induced by Icariin and Bone Morphogenetic Protein-2: A Dynamic Observation [frontiersin.org]

- 24. BMP2 Regulates Osterix through Msx2 and Runx2 during Osteoblast Differentiation - PMC [pmc.ncbi.nlm.nih.gov]

- 25. BMP2 regulates Osterix through Msx2 and Runx2 during osteoblast differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. BMP-2-induced Osterix expression is mediated by Dlx5 but is independent of Runx2 - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide on the Synergistic Action of BMP Agonist 1 and GSK3β Inhibition

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of a novel small molecule, BMP agonist 1, and its mechanism of action involving the inhibition of Glycogen Synthase Kinase 3β (GSK3β). This compound has been identified as a potent modulator of the bone morphogenetic protein (BMP) signaling pathway, demonstrating a synergistic effect on osteogenic differentiation. This document details the signaling pathways involved, presents quantitative data from key experiments, and provides detailed experimental protocols for the assays cited. The information herein is intended to equip researchers, scientists, and drug development professionals with the necessary knowledge to understand and potentially utilize this compound in future studies.

Introduction

Bone Morphogenetic Proteins (BMPs) are a group of growth factors that play a crucial role in the development, homeostasis, and regeneration of various tissues, most notably bone. The therapeutic potential of BMPs is significant, yet challenges remain in their clinical application, including the need for high doses and the associated costs. Small molecule agonists that can modulate the BMP signaling pathway offer a promising alternative.

This compound (also referred to as compound 2b) is a recently identified small molecule that acts as a non-canonical BMP synergizer.[1] Its mechanism of action is, in part, attributed to its potent inhibition of GSK3β, a key negative regulator in the Wnt/β-catenin signaling pathway. The inhibition of GSK3β leads to the stabilization and nuclear translocation of β-catenin, which in turn transcriptionally activates target genes, including those involved in osteogenesis. This guide will delve into the intricate signaling crosstalk between the BMP and Wnt pathways as modulated by this compound.

Signaling Pathways

The biological effects of this compound are a result of its influence on two critical signaling pathways: the canonical BMP pathway and the Wnt/β-catenin pathway.

Canonical BMP Signaling Pathway

The canonical BMP signaling cascade is initiated by the binding of a BMP ligand to a complex of type I and type II serine/threonine kinase receptors on the cell surface. This binding event leads to the phosphorylation and activation of the type I receptor by the type II receptor. The activated type I receptor then phosphorylates receptor-regulated SMADs (R-SMADs), specifically SMAD1, SMAD5, and SMAD9. These phosphorylated R-SMADs form a complex with the common mediator SMAD (co-SMAD), SMAD4. This complex then translocates to the nucleus, where it acts as a transcription factor to regulate the expression of BMP target genes, such as the Inhibitor of DNA binding (Id) family of proteins (Id1, Id2, Id3) and Runt-related transcription factor 2 (Runx2), which are master regulators of osteoblast differentiation.

Wnt/β-catenin Signaling Pathway and GSK3β Inhibition

In the absence of a Wnt signal, β-catenin is targeted for degradation by a "destruction complex" consisting of Axin, APC, CK1, and GSK3β. GSK3β phosphorylates β-catenin, marking it for ubiquitination and subsequent proteasomal degradation.

This compound inhibits GSK3β.[1] This inhibition prevents the phosphorylation of β-catenin, leading to its accumulation in the cytoplasm and subsequent translocation into the nucleus. In the nucleus, β-catenin partners with TCF/LEF transcription factors to activate the expression of Wnt target genes, some of which overlap with BMP target genes, contributing to a synergistic effect on osteogenesis.

Quantitative Data

The following tables summarize the key quantitative findings from the characterization of this compound.

Table 1: In Vitro GSK3β Kinase Inhibition

| Compound | Concentration (µM) | % Inhibition (Mean ± SD) |

| This compound (2b) | 0.5 | 96.0 ± 0.4 |

| Compound 2a | 0.5 | 97.3 ± 0.04 |

Data from Riege D, et al. ACS Pharmacol Transl Sci. 2023.[1]

Table 2: Effect of this compound on Gene Expression in C2C12 Cells

| Treatment | Target Gene | Fold Change vs. Control (Time) |

| This compound | Id1 | Highly induced (2h) |

| This compound | Id3 | Highly induced (2h) |

| This compound | Runx2 | Elevated |

Qualitative summary from MedchemExpress citing Riege D, et al. 2023.[2]

Table 3: Synergistic Activity with Chromenone 1 in C2C12 Cells

| This compound Conc. (µM) | Chromenone 1 Conc. (µM) | Synergy Score (delta score) |

| 0.3 | 0.5 - 1 | Highest |

Data from MedchemExpress citing Riege D, et al. 2023.[2]

Experimental Protocols

The following are detailed protocols for the key experiments cited in the characterization of this compound.

C2C12 Cell Culture and Differentiation

Cell Line: C2C12 mouse myoblast cell line.

Culture Medium:

-

Growth Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin/Streptomycin.

-

Differentiation Medium: DMEM supplemented with 2% Horse Serum, 1% Penicillin/Streptomycin.

Protocol:

-

Culture C2C12 cells in Growth Medium at 37°C in a humidified atmosphere of 5% CO2.

-

Passage cells before they reach confluence to maintain their myoblastic phenotype.

-

For differentiation experiments, seed cells at a density of 2 x 10^4 cells/cm².

-

After 24 hours, replace the Growth Medium with Differentiation Medium containing the test compounds (e.g., this compound, BMPs, or inhibitors).

-

Replace the medium and compounds every 24 hours for the duration of the experiment.

Alkaline Phosphatase (ALP) Activity Assay

Principle: Alkaline phosphatase is an early marker of osteoblast differentiation. Its activity is measured using a colorimetric substrate, p-nitrophenyl phosphate (pNPP), which is converted to the yellow product p-nitrophenol.

Protocol:

-

After the desired differentiation period, wash the C2C12 cells twice with PBS.

-

Lyse the cells in a suitable lysis buffer (e.g., 10 mM Tris-HCl pH 8.0, 1 mM MgCl2, 0.5% Triton X-100).

-

Transfer the cell lysate to a 96-well plate.

-

Add pNPP substrate solution to each well.

-

Incubate at 37°C for a defined period (e.g., 15-30 minutes).

-

Stop the reaction by adding NaOH.

-

Measure the absorbance at 405 nm using a microplate reader.

-

Normalize the ALP activity to the total protein concentration of the cell lysate, determined by a BCA or Bradford assay.

In Vitro GSK3β Kinase Assay

Principle: This assay measures the ability of a compound to inhibit the kinase activity of purified GSK3β enzyme. The activity is typically quantified by measuring the amount of ATP consumed or ADP produced during the phosphorylation of a specific substrate peptide.

Protocol (Example using ADP-Glo™ Kinase Assay):

-

Prepare a reaction mixture containing GSK3β enzyme, a specific substrate peptide, and ATP in a kinase assay buffer.

-

Add the test compound (this compound) at various concentrations to the reaction mixture in a 384-well plate.

-

Incubate the plate at 30°C for a defined period (e.g., 45 minutes) to allow the kinase reaction to proceed.

-

Add ADP-Glo™ Reagent to deplete the remaining ATP.

-

Add Kinase Detection Reagent to convert the generated ADP back to ATP, which is then used by luciferase to produce a luminescent signal.

-

Measure the luminescence using a plate reader. The signal is directly proportional to the amount of ADP produced and thus to the kinase activity.

-

Calculate the percent inhibition of GSK3β activity by the test compound compared to a no-inhibitor control.

Western Blot Analysis for β-catenin

Principle: Western blotting is used to detect the levels of total and phosphorylated β-catenin in cell lysates, providing a measure of its stabilization.

Protocol:

-

Treat C2C12 cells with this compound for the desired time.

-

Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Separate equal amounts of protein by SDS-PAGE.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST.

-

Incubate the membrane with a primary antibody specific for total β-catenin or phospho-β-catenin overnight at 4°C.

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Use a loading control, such as β-actin or GAPDH, to ensure equal protein loading.

Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis

Principle: qRT-PCR is used to quantify the mRNA levels of target genes (Id1, Id3, Runx2) to assess the effect of this compound on their expression.

Protocol:

-

Treat C2C12 cells with this compound for the desired time.

-

Isolate total RNA from the cells using a suitable method (e.g., TRIzol reagent).

-

Synthesize cDNA from the total RNA using a reverse transcription kit.

-

Perform real-time PCR using the synthesized cDNA, gene-specific primers for Id1, Id3, and Runx2, and a SYBR Green master mix.

-

Use a housekeeping gene (e.g., GAPDH, β-actin) for normalization.

-

Calculate the relative gene expression using the ΔΔCt method.

Conclusion

This compound represents a promising small molecule for the modulation of BMP signaling. Its dual action of inhibiting GSK3β and synergizing with the canonical BMP pathway provides a powerful mechanism for promoting osteogenic differentiation. The data and protocols presented in this guide offer a solid foundation for further research into the therapeutic potential of this and similar compounds. The detailed methodologies will enable researchers to replicate and build upon these findings, ultimately advancing the field of regenerative medicine and drug discovery.

References

Whitepaper: The Synergistic Interplay of β-Catenin Signaling and BMP Agonist 1 in Cellular Differentiation

Audience: Researchers, scientists, and drug development professionals.

Abstract: The Bone Morphogenetic Protein (BMP) and Wnt/β-catenin signaling pathways are fundamental to numerous developmental and homeostatic processes, with their crosstalk being particularly critical in osteogenic differentiation. Dysregulation of these pathways is implicated in various skeletal diseases. Small molecule modulators that can harness the synergistic potential of these pathways are of significant therapeutic interest. This technical guide provides an in-depth analysis of the interaction between the canonical BMP pathway and the Wnt/β-catenin pathway, with a specific focus on BMP agonist 1, a small molecule that enhances β-catenin signaling. We will explore the molecular mechanisms, present key quantitative data, detail relevant experimental protocols, and visualize the intricate signaling networks.

The Canonical BMP Signaling Pathway

Bone Morphogenetic Proteins (BMPs) are a group of growth factors belonging to the Transforming Growth Factor-β (TGF-β) superfamily.[1][2] The canonical BMP signaling cascade is initiated when a BMP ligand binds to a heterotetrameric complex of type I and type II serine/threonine kinase receptors on the cell surface.[3][4][5] This binding event leads to the trans-phosphorylation and activation of the type I receptor by the constitutively active type II receptor.[4] The activated type I receptor then phosphorylates receptor-regulated SMADs (R-SMADs), specifically SMAD1, SMAD5, and SMAD8/9.[2][6] These phosphorylated R-SMADs form a complex with the common mediator SMAD4 (co-SMAD), which then translocates to the nucleus.[6][7] Inside the nucleus, the SMAD complex acts as a transcription factor, binding to specific DNA sequences known as Smad Binding Elements (SBEs) in the promoter regions of target genes to regulate their expression.[2] Key target genes of BMP signaling include inhibitors of differentiation (Id) family genes and the transcription factor Runx2, a master regulator of osteogenesis.[6][8]

Caption: Canonical BMP/SMAD signaling pathway.

The Canonical Wnt/β-catenin Signaling Pathway

The canonical Wnt pathway is centered on the regulation of the transcriptional co-activator β-catenin. In the absence of a Wnt ligand, β-catenin is targeted for degradation. A "destruction complex," comprising Axin, Adenomatous Polyposis Coli (APC), Casein Kinase 1 (CK1), and Glycogen Synthase Kinase 3β (GSK3β), phosphorylates β-catenin.[9] This phosphorylation marks β-catenin for ubiquitination and subsequent proteasomal degradation, keeping its cytoplasmic levels low.

Pathway activation occurs when a Wnt ligand binds to a Frizzled (Fzd) receptor and its co-receptor, LRP5 or LRP6. This binding event recruits the destruction complex to the plasma membrane, leading to the inhibition of GSK3β.[10] With GSK3β inhibited, β-catenin is no longer phosphorylated and degraded. It accumulates in the cytoplasm and translocates to the nucleus.[11] In the nucleus, β-catenin displaces the corepressor Groucho and binds to T-cell factor/lymphoid enhancer-binding factor (TCF/LEF) transcription factors to activate the transcription of target genes, such as c-Myc and Cyclin D1.[1][12]

References

- 1. BMP Stimulation Differentially Affects Phosphorylation and Protein Stability of β-Catenin in Breast Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Regulators and effectors of bone morphogenetic protein signalling in the cardiovascular system - PMC [pmc.ncbi.nlm.nih.gov]

- 3. lifesciences.danaher.com [lifesciences.danaher.com]

- 4. academic.oup.com [academic.oup.com]

- 5. academic.oup.com [academic.oup.com]

- 6. High-throughput screens for agonists of bone morphogenetic protein (BMP) signaling identify potent benzoxazole compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Genetic interaction between Wnt/β-catenin and BMP receptor signaling during formation of the AER and the dorsal–ventral axis in the limb - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Role of Wnt signaling in fracture healing - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Quantifying β-catenin subcellular dynamics and cyclin D1 mRNA transcription during Wnt signaling in single living cells | eLife [elifesciences.org]

- 12. Wnt/β-catenin signaling activates bone morphogenetic protein 2 expression in osteoblasts - PMC [pmc.ncbi.nlm.nih.gov]

The Therapeutic Potential of Small Molecule BMP Agonists: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bone Morphogenetic Proteins (BMPs) are a group of growth factors that play a pivotal role in a wide array of physiological processes, including embryonic development, tissue homeostasis, and, most notably, bone formation. The therapeutic application of recombinant BMPs, such as BMP-2 and BMP-7, has been a significant advancement in orthopedic medicine. However, the clinical use of these large protein molecules is associated with challenges, including high cost, short half-life, and potential for off-target effects. This has spurred the development of small molecule agonists of the BMP signaling pathway, which offer the promise of more targeted, cost-effective, and orally bioavailable therapeutic options. This technical guide provides an in-depth overview of the therapeutic potential of a representative small molecule BMP agonist, with a focus on its mechanism of action, preclinical and clinical data, and the experimental protocols used for its evaluation. For the purpose of this guide, we will focus on a well-characterized benzoxazole compound, sb4, as a representative small molecule BMP agonist.

Core Concepts: The BMP Signaling Pathway

The canonical BMP signaling pathway is initiated by the binding of a BMP ligand to a heterotetrameric complex of type I and type II serine/threonine kinase receptors on the cell surface. This binding event leads to the phosphorylation and activation of the type I receptor by the constitutively active type II receptor. The activated type I receptor then phosphorylates intracellular signaling molecules known as Receptor-regulated SMADs (R-SMADs), specifically SMAD1, SMAD5, and SMAD8. These phosphorylated R-SMADs form a complex with a common mediator SMAD (co-SMAD), SMAD4. This SMAD complex then translocates to the nucleus, where it acts as a transcription factor, regulating the expression of BMP target genes, such as the Inhibitor of DNA binding (Id) family of proteins, which are crucial for cellular differentiation and function.

Therapeutic Potential of Small Molecule BMP Agonists

Small molecule BMP agonists have demonstrated therapeutic potential across a range of disease areas in preclinical and clinical studies.

Bone Regeneration

The osteoinductive properties of BMPs are well-established. Small molecule agonists that activate the BMP pathway offer a promising alternative to recombinant BMPs for promoting bone healing.

Quantitative Data from Preclinical Bone Regeneration Studies

| Compound/Treatment | Animal Model | Defect Model | Dose | Outcome Measure | Result | Citation |

| rhBMP-7 | Rat | 6-mm critical-sized femoral defect | 50 µg | Union Rate | 100% at 6 weeks | [1] |

| rhBMP-7 | Rat | 6-mm critical-sized femoral defect | 75 µg | Union Rate | 100% at 6 weeks | [1] |

| rhBMP-7 | Rat | 6-mm critical-sized femoral defect | 100 µg | Union Rate | 100% at 4 weeks | [1] |

| rhBMP-7 | Rat | 6-mm critical-sized femoral defect | 25 µg | Union Rate | 0% | [1] |

| Control (collagen sponge) | Rat | 6-mm critical-sized femoral defect | N/A | Union Rate | 0% | [1] |

Kidney Disease

BMP-7 has been shown to play a protective role in the kidney, and its administration can ameliorate renal injury in various preclinical models.[2][3] Small molecule BMP agonists are being investigated for their potential to treat acute kidney injury (AKI) and chronic kidney disease (CKD).

Quantitative Data from a Phase II Clinical Trial for Acute Kidney Injury

| Treatment Group | N | Primary Endpoint: Incidence of AKI (KDIGO criteria) | p-value vs. Placebo | Citation |

| Placebo | ~90 | 78% | - | [4][5] |

| THR-184 (Dose 1) | ~90 | 79% | 0.43 | [4][5] |

| THR-184 (Dose 2) | ~90 | 77% | 0.43 | [4][5] |

| THR-184 (Dose 3) | ~90 | 76% | 0.43 | [4][5] |

| THR-184 (Dose 4) | ~90 | 74% | 0.43 | [4][5] |

Note: While a reduction in AKI was observed at the highest dose, the overall result was not statistically significant.[4][5][6]

Cardiovascular Disease

The role of BMP signaling in the cardiovascular system is complex, with both beneficial and detrimental effects depending on the specific context and BMP ligand.[7][8][9] However, some studies suggest that activating certain BMP pathways could be protective against cardiac fibrosis and improve cardiac function in heart failure.[10]

Quantitative Data from Preclinical Cardiovascular Studies

| Compound/Treatment | Animal Model | Disease Model | Outcome Measure | Result | Citation |

| Recombinant BMP9 | Mouse | Transverse Aortic Constriction (TAC) induced heart failure | Cardiac Fibrosis | Attenuated | [10] |

| Recombinant BMP9 | Mouse | TAC-induced heart failure | Left Ventricular Function | Improved | [10] |

Neurological Disorders

Emerging research suggests that modulating neuroinflammation is a promising strategy for treating various neurological diseases. While direct evidence for the efficacy of specific BMP agonists in neurological disorders is still in early stages, the anti-inflammatory properties of some signaling pathways activated by these molecules suggest a potential therapeutic avenue.[11]

A Representative Small Molecule BMP Agonist: sb4

The benzoxazole compound, sb4, is a potent small molecule agonist of BMP signaling. It has been shown to activate the canonical BMP pathway by stabilizing intracellular phosphorylated SMAD1/5/9.[12][13]

In Vitro Activity of sb4

| Parameter | Cell Line | Assay | Value | Citation |

| EC50 | HEK293 (with BRE-Luc reporter) | BMP-responsive element (BRE) luciferase reporter assay | 74 nM | [12][14][15] |

| p-SMAD1/5/9 Induction | Primary mouse kidney epithelial cells (PRECs) | Western Blot | Dose-dependent increase (0.05 µM - 1 µM) | [12] |

| Target Gene Activation | HEK293 | - | Activates Id1 and Id3 | [13] |

Experimental Protocols

In Vitro Assays

This assay is a common method to assess the early stages of osteoblast differentiation induced by BMP agonists.

Methodology:

-

Cell Culture: Plate mesenchymal stem cells or pre-osteoblastic cells (e.g., C2C12) in a 24-well plate and culture until confluent.

-

Induction of Differentiation: Treat the cells with the BMP agonist at various concentrations in an osteogenic differentiation medium.

-

Cell Lysis: After the desired incubation period (typically 3-7 days), wash the cells with PBS and lyse them using a suitable lysis buffer (e.g., 1% Triton X-100 in PBS).

-

ALP Activity Measurement:

-

Incubate a small volume of the cell lysate with a p-nitrophenyl phosphate (pNPP) substrate solution.

-

Stop the reaction with NaOH.

-

Measure the absorbance at 405 nm. The amount of p-nitrophenol produced is proportional to the ALP activity.

-

-

Data Normalization: Normalize the ALP activity to the total protein concentration in the cell lysate, determined by a standard protein assay (e.g., BCA assay).

This cell-based assay is used to quantify the activation of the canonical BMP/SMAD signaling pathway.

Methodology:

-

Cell Line: Use a cell line (e.g., HEK293T, C3H10T1/2) stably or transiently transfected with a reporter construct containing a BMP-responsive element (BRE) driving the expression of a luciferase gene. A constitutively expressed Renilla luciferase is often co-transfected as an internal control.

-

Cell Culture and Treatment: Seed the reporter cells in a 96-well plate. After adherence, starve the cells in a low-serum medium before treating them with the BMP agonist at various concentrations.

-

Cell Lysis: After a defined incubation period (e.g., 6-24 hours), lyse the cells using a passive lysis buffer.

-

Luciferase Activity Measurement: Measure the firefly and Renilla luciferase activities using a luminometer according to the manufacturer's instructions for the dual-luciferase reporter assay system.

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for variations in cell number and transfection efficiency.

This assay directly measures the activation of the immediate downstream effectors of the BMP type I receptors.

Methodology:

-

Cell Culture and Treatment: Culture cells of interest to sub-confluency and then serum-starve them before treating with the BMP agonist for a short period (e.g., 15-60 minutes).

-

Protein Extraction: Lyse the cells in a buffer containing phosphatase and protease inhibitors to preserve the phosphorylation status of the proteins.

-

Protein Quantification: Determine the protein concentration of the lysates.

-

SDS-PAGE and Western Blotting: Separate the proteins by SDS-PAGE and transfer them to a membrane (e.g., PVDF or nitrocellulose).

-

Immunodetection:

-

Probe the membrane with a primary antibody specific for phosphorylated SMAD1/5/8.

-

Subsequently, probe with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate.

-

-

Loading Control and Normalization: Strip the membrane and re-probe with an antibody for total SMAD1 to serve as a loading control. Quantify the band intensities and normalize the phosphorylated SMAD1/5/8 signal to the total SMAD1 signal.

In Vivo Models

A critical-sized defect model in rodents is commonly used to evaluate the in vivo efficacy of bone regenerative therapies.

Protocol Overview:

-